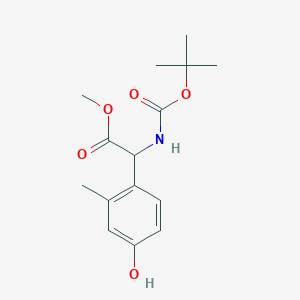

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

Description

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 4-hydroxy-2-methylphenyl substituent, and a methyl ester moiety. The Boc group serves as a protective group for amines during synthetic processes, while the phenolic hydroxy and methyl groups influence solubility, stability, and biological interactions.

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19) |

InChI Key |

RVZYEWKWUUNFPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Representative Experimental Procedure

A typical preparation based on literature:

- Dissolve the amino acid precursor in dry dichloromethane.

- Cool the solution to 0 °C and add triethylamine.

- Slowly add di-tert-butyl dicarbonate (1.3 equivalents) and stir overnight at room temperature.

- After completion (monitored by TLC), evaporate solvent under reduced pressure.

- Dissolve the residue in methanol with catalytic sulfuric acid and reflux for several hours to achieve esterification.

- Neutralize the reaction mixture, extract with ethyl acetate, wash with brine, dry over sodium sulfate.

- Purify the crude product by silica gel chromatography using a gradient of hexane and ethyl acetate.

- Characterize the purified compound by NMR, MS, and HPLC.

Analytical Characterization

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR Spectroscopy | Confirm structure and stereochemistry | - Boc methyl protons at δ ~1.47 ppm (singlet) - Aromatic protons between δ 6.5-7.5 ppm - Methyl ester singlet at δ ~3.7 ppm |

| ¹³C NMR Spectroscopy | Identify carbon environments | - Ester carbonyl at ~170 ppm - Boc carbonyl at ~155 ppm - Aromatic carbons and methyl carbons as expected |

| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak consistent with C15H21NO5, m/z = 295.33 g/mol |

| High-Performance Liquid Chromatography (HPLC) | Assess purity | Purity typically >95% using reverse-phase HPLC with UV detection |

Reaction Optimization and Notes

- Solvent choice: Dichloromethane is preferred for Boc protection due to good solubility and inertness. Methanol is used for esterification.

- Temperature control: Boc protection is carried out at 0 °C to room temperature to minimize side reactions and racemization.

- Stoichiometry: Slight excess of Boc2O (1.3 equiv) ensures complete protection.

- Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates product from impurities.

- Stability: Boc group is stable under neutral and basic conditions but can be removed selectively under acidic conditions (e.g., trifluoroacetic acid) without affecting the methyl ester.

Summary Table of Preparation Conditions

| Parameter | Typical Condition | Purpose/Effect |

|---|---|---|

| Boc Protection Reagent | Di-tert-butyl dicarbonate (1.3 equiv) | Efficient amino protection |

| Base | Triethylamine (1.5 equiv) | Neutralize HCl formed, drive reaction |

| Solvent for Boc Protection | Dichloromethane | Good solubility, inert |

| Temperature (Boc Protection) | 0 °C to RT | Minimize side reactions |

| Esterification Method | Acid-catalyzed Fischer esterification in methanol | Convert acid to methyl ester |

| Purification | Silica gel chromatography (Hexane/EtOAc gradient) | Isolate pure product |

| Analytical Confirmation | ¹H/¹³C NMR, MS, HPLC | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester primarily involves its role as a protecting group. The Boc group protects the amino functionality during various synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection allow for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, molecular properties, and biological activities:

Key Observations:

- Substituent Effects: The 4-hydroxy-2-methylphenyl group in the target compound likely improves solubility compared to nitro-substituted analogs (e.g., tert-butoxycarbonylamino-(4-nitro-phenyl)acetic acid) but may reduce stability under oxidative conditions .

- Biological Relevance : Compounds with azetidinyl rings (e.g., Compound 23) exhibit neuroprotective effects in Parkinson’s disease models, suggesting that structural rigidity and electronegative groups (e.g., CF₃) enhance activity .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Nitro Analog | Azetidinyl Derivative (Compound 23) |

|---|---|---|---|

| Molecular Weight | ~295 (estimated) | 296.10 | 287.28 |

| LogP (Predicted) | 2.1 | 2.7 | 3.5 |

| Hydrogen Bond Donors | 2 (OH, NH) | 2 (NH, COOH) | 1 (NH) |

| Topological Polar Surface Area | 85 Ų | 95 Ų | 45 Ų |

Data inferred from analogs in .

Biological Activity

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester (CAS No. 27460-85-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₃H₁₇NO₅

- Molecular Weight : 267.28 g/mol

- Purity : Typically requires storage in a dark place at room temperature to maintain stability .

Synthesis Methods

The synthesis of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester has been described in various studies. A notable method involves the regioselective functionalization of amine groups, which has been effectively utilized in the preparation of related compounds with biological activity .

Antitumor Effects

Recent studies have highlighted the antitumor potential of compounds derived from the tert-butoxycarbonylamino framework. For instance, a study on a related compound demonstrated significant cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line, showing a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment . This suggests that derivatives of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester may also exhibit similar properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example, it has been suggested that such compounds can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability in cancer cells . The inhibition of Hsp90 can lead to the degradation of oncogenic proteins, thus impeding tumor growth.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Cell Line | Concentration | Effect (%) |

|---|---|---|---|---|

| Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester | Antitumor | MDA-MB-231 | 10 μM | 55% |

| Related Hsp90 Inhibitor | Antitumor | Various Cancer Lines | Variable | Significant Reduction |

| Synthesis Derivative | Cytotoxicity | HeLa, A549 | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester?

- Methodology : The compound is typically synthesized via condensation reactions involving tert-butoxycarbonyl (Boc) protection of the amino group. For example, Boc-protected intermediates react with phosphorylated acetic acid methyl esters in tetrahydrofuran (THF) using 1,1,3,3-tetramethylguanidine (TMG) as a base at 0°C to form diastereoisomeric mixtures, which are resolved via column chromatography . Additional steps may include deprotection using trifluoroacetic acid (TFA) and neutralization with saturated sodium bicarbonate .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Condensation | TMG, THF, 0°C | 61–85% | NMR, IR, MS |

| Deprotection | TFA, RT | 70–90% | HPLC, LC-MS |

Q. How is the purity of this compound verified in research settings?

- Methodology : Purity is assessed using a combination of chromatographic (HPLC, LC-MS) and spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. For example, methyl ester derivatives are analyzed via IR spectroscopy for characteristic C=O stretching (~1740 cm⁻¹) and O-H absorption (~3400 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

- Methodology : The compound should be stored sealed under dry conditions at room temperature to prevent hydrolysis of the ester or Boc groups. Exposure to moisture or acidic/basic environments accelerates degradation .

Advanced Research Questions

Q. What strategies minimize diastereoisomer formation during condensation steps?

- Methodology : Diastereoisomer control is achieved through steric hindrance (e.g., using bulky bases like TMG) or low-temperature reactions to favor kinetic products. For example, condensation of Boc-protected intermediates at 0°C reduces E/Z isomerization, and chiral auxiliaries or catalysts can enhance stereoselectivity .

Q. How can reaction yields be optimized during Boc protection under varying pH conditions?

- Methodology : Yields are maximized by maintaining anhydrous conditions and using aprotic solvents (e.g., dichloromethane, THF). Neutral to slightly basic pH (7–8) prevents premature deprotection. For instance, Boc introduction via carbodiimide coupling (e.g., DCC/DMAP) in DCM achieves >85% yield .

Q. What analytical techniques distinguish positional isomers in derivatives of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) differentiate isomers. For example, NOESY correlations identify spatial proximity between the methylphenyl and Boc groups, while HRMS confirms exact mass differences (e.g., Δm/z = 14 for methyl vs. ethyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.